ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a phenylthioureido group, and an ethyl ester functional group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate typically involves the reaction of ethyl 3-amino-1H-indole-2-carboxylate with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to a thiol or amine.
Substitution: The phenylthioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The phenylthioureido group can form hydrogen bonds with biological macromolecules, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-(3-phenylureido)-1H-indole-2-carboxylate: Similar structure but with a urea group instead of a thioureido group.
Ethyl 3-(3-methylthioureido)-1H-indole-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group on the thioureido moiety.
Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(phenylcarbamothioylamino)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-17(22)16-15(13-10-6-7-11-14(13)20-16)21-18(24)19-12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQOXPXPBUMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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